8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
The compound 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene features a bicyclic amine core (8-azabicyclo[3.2.1]oct-2-ene) fused with a sulfonyl-substituted 1,4-benzodioxane moiety.
Properties
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-21(18,16-11-2-1-3-12(16)5-4-11)13-6-7-14-15(10-13)20-9-8-19-14/h1-2,6-7,10-12H,3-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEXBXXCWSYODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with a suitable bicyclic amine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Receptor Affinity and Selectivity
- SSR181507: A tropanemethanamine benzodioxane derivative (structurally related due to the benzodioxane and azabicyclo components) exhibits high affinity for D2-like (D2, D3) and 5-HT1A receptors (Ki = 0.8, 0.2, and 0.2 nM, respectively).
- Mu-Opioid Receptor Antagonists: Derivatives like those from Theravance, Inc., utilize the 8-azabicyclo[3.2.1]octane scaffold but lack the benzodioxane-sulfonyl group. This suggests that the sulfonyl-benzodioxane moiety in the target compound could shift activity away from opioid receptors toward monoaminergic systems .
Structural Modifications and Pharmacokinetics
- 8-Methyl Derivatives: Compounds such as 8-methyl-8-azabicyclo[3.2.1]oct-3-yl esters () replace the sulfonyl-benzodioxane with methyl and ester groups.
- Ethyl 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate (): The benzyl and ester substituents contrast with the sulfonyl-benzodioxane, likely altering substrate specificity for enzymes or transporters.
Comparative Data Table
Key Research Findings and Implications
Substituent-Driven Selectivity : The sulfonyl-benzodioxane group distinguishes the target compound from analogs with methyl or benzoyl substituents, suggesting unique electronic or steric effects on receptor binding .
Diverse Applications: Structural variations in the azabicyclo scaffold enable activity across neuropharmacology, diagnostics, and agriculture, highlighting the scaffold’s versatility .
Biological Activity
The compound 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the context of metabolic disorders and enzyme inhibition. This article synthesizes available research findings, case studies, and biological activity data related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.33 g/mol. The compound features a bicyclic structure, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C13H15NO7S |
| Molecular Weight | 329.33 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
| Appearance | Powder |
Enzyme Inhibition
Research indicates that derivatives of the benzodioxine structure exhibit significant inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism. A study synthesized a series of compounds based on 2,3-dihydro-1,4-benzodioxin-6-sulfonamide , evaluating their inhibitory activity against the enzyme α-glucosidase, which is crucial for glucose absorption in the intestines.
Key Findings:
- Compounds demonstrated weak to moderate inhibitory activities against α-glucosidase.
- The most potent derivatives had IC50 values ranging from 81.12 μM to 86.31 μM, compared to acarbose (IC50 = 37.38 μM) as a reference standard .
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Another significant aspect of the biological activity of this compound is its potential as a CETP inhibitor. CETP plays a vital role in lipid metabolism and is a target for treating dyslipidemia.
Research Insights:
- Certain analogs of the benzodioxine structure have been identified as potent CETP inhibitors with IC50 values around 26 nM.
- These compounds also showed favorable pharmacokinetic profiles, indicating good oral bioavailability and stability in biological systems .
Case Studies
A notable case study involved the synthesis and evaluation of various N-(un/substituted-phenyl)acetamides derived from the benzodioxine framework. The study aimed to assess their anti-diabetic potential through enzyme inhibition assays.
Results Summary:
Q & A
Q. What are the established synthetic routes for constructing the 8-azabicyclo[3.2.1]oct-2-ene scaffold, and how can stereochemical control be achieved?
The core bicyclic structure is typically synthesized via intramolecular cyclization or radical-mediated ring closure . For stereochemical control, enantioselective methods such as chiral auxiliary-assisted alkylation or catalytic asymmetric hydrogenation are employed . For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol for 7-alkoxy derivatives of the scaffold . Key intermediates like tert-butyl-protected carboxylic acid derivatives (e.g., CAS 1366053-52-2) are critical for downstream functionalization .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) and X-ray crystallography are primary tools. The bridgehead nitrogen and sulfonyl group generate distinct ¹H NMR shifts (e.g., δ 3.5–4.5 ppm for dihydrobenzodioxine protons) and ¹³C signals for the bicyclic carbons (δ 50–70 ppm) . X-ray structures of derivatives like nortropine (CAS 538-09-0) confirm the chair-boat conformation of the bicyclic system .
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]oct-2-ene derivatives, and which assays are used to evaluate activity?
These derivatives primarily target monoamine transporters (e.g., serotonin, dopamine) and neuromodulatory receptors . In vitro assays include:
- Radioligand binding assays (³H-labeled inhibitors for transporter affinity).
- Functional uptake assays using HEK293 cells expressing human transporters .
For example, BIMU-1 and BIMU-8 (CAS-derived compounds) show partial agonism at 5-HT₄ receptors in guinea pig ileum models .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Discrepancies often arise from assay-specific conditions (e.g., cell type, pH, cofactors) or metabolic instability . A systematic approach includes:
Q. What novel biological targets beyond monoamine systems have been explored for this scaffold?
Recent studies highlight long-chain fatty acid elongase 6 (ELOVL6) inhibition, implicated in metabolic disorders. ELISA-based enzymatic assays and lipidomic profiling in hepatocyte models demonstrate reduced C16–C18 fatty acid synthesis upon treatment with 6-sulfonyl derivatives . Additionally, G-protein-coupled receptor (GPCR) off-target screening reveals potential activity at σ-1 receptors, linked to neuroprotection .
Q. What strategies optimize stereoselective synthesis for complex derivatives like 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl) analogs?
Critical steps include:
- Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid).
- Enzymatic desymmetrization of prochiral intermediates.
- Late-stage sulfonylation with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to preserve stereochemistry . For example, tert-butyl-protected intermediates (CAS 1366053-52-2) enable regioselective sulfonylation at the 6-position .
Q. How can researchers address low yields in large-scale synthesis of the bicyclic core?
Yield optimization focuses on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
